molecular formula C29H48O3 B585524 4b-Hydroxy Cholesterol 4-Acetate CAS No. 2515-18-6

4b-Hydroxy Cholesterol 4-Acetate

Cat. No.: B585524
CAS No.: 2515-18-6
M. Wt: 444.7
InChI Key: CPAJTVKFJMIGFR-WAJRRKGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b-Hydroxy Cholesterol 4-Acetate typically involves the acetylation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4b-Hydroxy Cholesterol 4-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4b-Hydroxy Cholesterol 4-Acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4b-Hydroxy Cholesterol 4-Acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cholesterol metabolism by influencing the activity of enzymes involved in cholesterol biosynthesis and degradation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4b-Hydroxy Cholesterol 4-Acetate is unique due to its specific acetylation at the 4-position, which imparts distinct chemical and biological properties. This acetylation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAJTVKFJMIGFR-WAJRRKGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857742
Record name (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-18-6
Record name (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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